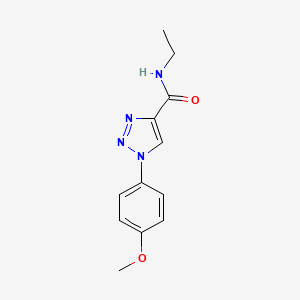![molecular formula C19H24F2N4O B12233469 2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12233469.png)
2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a unique combination of fluorinated cyclobutane and pyrrolo[3,4-c]pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction involving a suitable diene and a difluorinated alkene under UV light or thermal conditions.
Construction of the pyrrolo[3,4-c]pyrrole core: This involves the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions.
Coupling of the two fragments: The final step involves coupling the cyclobutane and pyrrolo[3,4-c]pyrrole fragments through a carbonylation reaction, typically using a palladium catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the development of more efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogen gas and a palladium catalyst, resulting in the formation of reduced derivatives with altered electronic properties.
Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated cyclobutane ring imparts unique electronic and optical properties, making it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving cyclobutane and pyrrolo[3,4-c]pyrrole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutane ring and pyrrolo[3,4-c]pyrrole core allow it to bind to these targets with high affinity, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs).
Pyrido[2,3-d]pyrimidine derivatives: Exhibiting antiproliferative and antimicrobial activities.
Pyrazoline derivatives: Known for their biological activities, including antibacterial and antifungal properties.
Uniqueness
2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique combination of a fluorinated cyclobutane ring and a pyrrolo[3,4-c]pyrrole core, which imparts distinct electronic and structural properties
Properties
Molecular Formula |
C19H24F2N4O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C19H24F2N4O/c1-11-22-16-4-2-3-15(16)17(23-11)24-7-13-9-25(10-14(13)8-24)18(26)12-5-19(20,21)6-12/h12-14H,2-10H2,1H3 |
InChI Key |
GCQWDPRZCHQVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B12233386.png)
![5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12233399.png)
![2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B12233406.png)
![3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12233420.png)
![2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12233428.png)
![N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12233429.png)
![3-cyclopropyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12233431.png)
![N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B12233432.png)

![5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233438.png)
![1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233445.png)
![1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12233462.png)
![N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B12233467.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide](/img/structure/B12233470.png)
